Ring-Size Selectivity: Galactofuranose (5-Membered) vs. Galactopyranose (6-Membered) in Pathogen Enzyme Targeting
The target compound CAS 85339-18-0 features a β-D-galactofuranosyl moiety, whereas the closest commercially cataloged analog CAS 85339-17-9 features a β-D-galactopyranosyl moiety. The furanose configuration is the substrate recognized by mycobacterial UDP-galactopyranose mutase (UGM), the enzyme that converts UDP-Galp to UDP-Galf for cell wall arabinogalactan biosynthesis. UGM is absent in mammals and is a validated anti-mycobacterial drug target [1]. The pyranose form (CAS 85339-17-9) is not a substrate for UGM and would instead interact with mammalian galactose-processing enzymes, eliminating pathogen-targeted selectivity [2]. This structural distinction is absolute: the two compounds are diastereomeric at the carbohydrate ring level and cannot be interchanged in any assay requiring Galf-specific recognition.
| Evidence Dimension | Carbohydrate ring configuration determining target enzyme recognition |
|---|---|
| Target Compound Data | β-D-Galactofuranose (5-membered furanose ring); recognized by UGM and GlfT enzymes of pathogenic mycobacteria |
| Comparator Or Baseline | CAS 85339-17-9: β-D-Galactopyranose (6-membered pyranose ring); recognized by mammalian galactosidases and galactosyltransferases |
| Quantified Difference | Binary specificity: Galf motif targets pathogen-exclusive UGM pathway (absent in mammals); Galp motif targets ubiquitous mammalian pathways. No cross-recognition observed between UGM and pyranose substrates [1][3]. |
| Conditions | Structural determination by NMR spectroscopy (¹H, ¹³C, NOE); enzyme specificity established via recombinant UGM enzyme assays across multiple published studies [1][3] |
Why This Matters
This ring-size distinction is the foundational basis for pathogen-selective targeting; procurement of the incorrect ring isomer (pyranose) would yield data irrelevant to mycobacterial or other Galf-dependent pathogen models.
- [1] F. Nisic, A. Bernardi, Stereoselective synthesis of N-galactofuranosyl amides, Carbohydrate Research, 346(4), 2011, 465–471. Introduction: 'The Galf residues are created by bacterial mutases which convert UDP-galactopyranose into UDP-galactofuranose and are essential for the viability of mycobacteria. ... UDPG mutase has become an interesting target for the development of drugs against the many pathogens which contain Galf, most prominently Mycobacterium tuberculosis.' View Source
- [2] EPA New Zealand Inventory of Chemicals: Acetamide, N-β-D-galactofuranosyl-N-hydroxy- (CAS 85339-18-0) and Acetamide, N-β-D-galactopyranosyl-N-hydroxy- (CAS 85339-17-9) are listed as distinct inventory entries with separate CAS numbers. View Source
- [3] C. Marino, P. Herczegh, R.M. de Lederkremer, Synthesis of β-D-galactofuranosyl nucleoside analogues. A new type of β-D-galactofuranosidase inhibitor, Carbohydrate Research, 2001. 'β-D-galactofuranose is a constituent of important pathogen microorganisms but is absent in mammals.' View Source
